molecular formula C11H14N2O5 B1469478 2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid CAS No. 1338346-21-6

2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid

Cat. No. B1469478
M. Wt: 254.24 g/mol
InChI Key: FEJJQZRMYNCLMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitro compounds like 2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Oxidation of primary amines is also a possible route . Specific synthesis methods for similar compounds have been detailed in patents .


Molecular Structure Analysis

The molecular structure of 2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid is characterized by the presence of a nitro group (−NO2), a carboxylate anion, and a methyloxyethylamino group attached to a benzene ring . The nitro group is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid can be quite diverse, depending on the conditions and the reactants involved. For instance, reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of nitro compounds like 2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid are influenced by the presence of the nitro group. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands .

properties

IUPAC Name

4-(2-methoxyethylamino)-2-methyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-7-5-9(12-3-4-18-2)10(13(16)17)6-8(7)11(14)15/h5-6,12H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJJQZRMYNCLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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